molecular formula C15H8ClFN2O3 B2651141 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline CAS No. 400078-01-5

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline

Cat. No.: B2651141
CAS No.: 400078-01-5
M. Wt: 318.69
InChI Key: OLTOOGBUCYDVNN-UHFFFAOYSA-N
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Description

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline: is a synthetic organic compound with the molecular formula C15H8ClFN2O3 . It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline typically involves the reaction of 5-chloro-8-hydroxyquinoline with 4-fluoro-2-nitrophenol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: In biological and medical research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the quinoline ring system, along with the chloro, fluoro, and nitro substituents, contributes to its biological activity .

Industry: In the industrial sector, this compound is used in the development of new materials, including dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable building block in material science .

Mechanism of Action

The mechanism of action of 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of chloro, fluoro, and nitro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTOOGBUCYDVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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